molecular formula C10H15NO2S B1597891 ethyl (2S,1R)-2-isothiocyanatocyclohexanecarboxylate CAS No. 336185-30-9

ethyl (2S,1R)-2-isothiocyanatocyclohexanecarboxylate

Cat. No. B1597891
CAS RN: 336185-30-9
M. Wt: 213.3 g/mol
InChI Key: AIKOBLQGXOVNNL-BDAKNGLRSA-N
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Description

Ethyl (2S,1R)-2-isothiocyanatocyclohexanecarboxylate is a complex organic compound. It contains an ethyl ester functional group, an isothiocyanate group, and a cyclohexane ring. The (2S,1R) notation indicates the stereochemistry of the molecule, meaning it has specific spatial arrangements due to the presence of chiral centers .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexane ring, the introduction of the isothiocyanate group, and the formation of the ethyl ester from a carboxylic acid precursor. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecule has a cyclohexane ring, which can exist in various conformations. The presence of the isothiocyanate group and the ethyl ester will influence the overall shape and properties of the molecule. The (2S,1R) designation indicates that the molecule has chirality, meaning it cannot be superimposed on its mirror image .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The isothiocyanate group can undergo addition and substitution reactions, while the ester group can participate in hydrolysis, reduction, and transesterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester could make it somewhat polar, influencing its solubility in different solvents .

Scientific Research Applications

Mechanism of Action

Without specific context or application, it’s difficult to determine the mechanism of action for this compound. If it’s intended for use in a biological context, the mechanism would depend on the specific biological target .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future research directions would depend on the intended application of this compound. It could be studied for potential uses in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

ethyl (1R,2S)-2-isothiocyanatocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-2-13-10(12)8-5-3-4-6-9(8)11-7-14/h8-9H,2-6H2,1H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKOBLQGXOVNNL-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCC[C@@H]1N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369994
Record name ST093062
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

336185-30-9
Record name ST093062
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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